Product packaging for Perfluorooctyl iodide(Cat. No.:CAS No. 507-63-1)

Perfluorooctyl iodide

Cat. No.: B136025
CAS No.: 507-63-1
M. Wt: 545.96 g/mol
InChI Key: KWXGJTSJUKTDQU-UHFFFAOYSA-N
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Description

Perfluorooctyl iodide, with the molecular formula C8F17I and a high molecular weight of 545.96 g/mol, is a central fluorinated synthon in advanced chemical and materials research . This compound is characterized by a high density of 2.040 g/mL and a boiling point between 160°C and 161°C . Its primary research value lies in its role as a versatile precursor for introducing a long, hydrophobic perfluoroalkyl chain into target molecules. The iodide moiety serves as an excellent leaving group, making the compound highly reactive in various coupling and telomerization reactions. This reactivity is exploited to synthesize sophisticated surfactants, polymers with specialized surface properties, and other fluorinated materials that benefit from the extreme lipophobicity and high stability conferred by the perfluorinated chain . As a liquid after melting at room temperature, it is typically handled in glass bottles for stability . Researchers should note that this product is regulated and may require a declaration for delivery, as it contains a substance listed in Annex XVII to REACH . For laboratory safety, appropriate personal protective equipment (PPE) should be worn, as it may cause skin and serious eye irritation and respiratory irritation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8F17I B136025 Perfluorooctyl iodide CAS No. 507-63-1

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-8-iodooctane
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InChI

InChI=1S/C8F17I/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXGJTSJUKTDQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8F17I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0060147
Record name Perfluorooctyl iodide
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Molecular Weight

545.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Clear light pink solid or liquid; mp = 25 deg C; [Acros Organics MSDS]
Record name Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-8-iodo-
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Record name Perfluorooctyl iodide
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CAS No.

507-63-1
Record name Perfluorooctyl iodide
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Record name Perfluorooctyl iodide
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Record name Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-8-iodo-
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Record name Perfluorooctyl iodide
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Record name Heptadecafluoro-1-iodooctane
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Record name PERFLUOROOCTYL IODIDE
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Synthetic Methodologies for Perfluorooctyl Iodide and Its Derivatives

Advanced Synthetic Routes from Precursors

Several methods have been developed for the synthesis of perfluorooctyl iodide, starting from various precursors. These routes include multi-stage transformations, electrochemical fluorination, and telomerization reactions.

Multi-stage Transformations from Perfluoro-1-octanesulfonyl Fluoride (B91410)

One synthetic pathway to this compound involves the transformation of perfluoro-1-octanesulfonyl fluoride (POSF). While direct conversion is not a common one-step process, POSF serves as a precursor to other perfluorinated compounds which can then be converted to this compound. For instance, POSF can be hydrolyzed to perfluorooctanesulfonic acid (PFOS), and subsequent chemical modifications can lead to the desired iodide. 20.210.105scholaris.ca However, a more direct multi-stage synthesis starts with perfluoroheptyl iodide, which reacts with ethylmagnesium bromide to form a Grignard reagent. This reagent then reacts with carbon dioxide to produce ¹⁴C-perfluorooctanoic acid. scispace.com This acid is then converted to its acid fluoride, which undergoes further reactions with hexafluoropropylene oxide and potassium iodide, followed by a rearrangement with lithium iodide to yield ¹⁴C-perfluorooctyl iodide. scispace.com

Electrochemical Fluorination Techniques

Electrochemical fluorination (ECF), also known as the Simons process, is a major industrial method for producing perfluorinated compounds. diva-portal.orgresearchgate.net This technique involves the electrolysis of an organic compound in anhydrous hydrogen fluoride. diva-portal.orgresearchgate.netgoogle.com In the context of this compound synthesis, a suitable hydrocarbon precursor, such as octanesulfonyl fluoride, is subjected to electrolysis. diva-portal.org During this process, all hydrogen atoms are replaced by fluorine atoms, yielding perfluorooctanesulfonyl fluoride (POSF). scholaris.cadiva-portal.org The resulting POSF can then be converted to this compound through subsequent chemical transformations as described in the previous section. The ECF process is known to produce a mixture of linear and branched isomers. scholaris.cadiva-portal.org

Telomerization Reactions Involving Iodinated Compounds

Telomerization is another significant industrial process for manufacturing perfluoroalkyl iodides. nih.govtaylorandfrancis.com This process involves the reaction of a perfluoroalkyl iodide (the telogen) with tetrafluoroethylene (B6358150) (TFE) (the taxogen). nih.gov For the synthesis of this compound, a shorter-chain perfluoroalkyl iodide, such as pentafluoroethyl iodide (C₂F₅I), is reacted with multiple units of TFE. nih.govgoogle.com This chain extension reaction results in a mixture of perfluoroalkyl iodides with varying chain lengths, from which this compound can be separated by distillation. google.com The reaction is typically initiated by a radical initiator. lookchem.com A key advantage of the telomerization process using a linear telogen is the production of exclusively linear perfluoroalkyl iodides. nih.gov

Reaction Starting Materials Key Reagents/Conditions Product Reference
Telomerizationn-perfluorohexyl iodide, tetrafluoroethyleneIodine pentafluoride, antimony pentafluoride, 60°Cn-perfluorooctyl iodide (among other homologs) google.com
TelomerizationPerfluoroethyl iodide, tetrafluoroethyleneNot specifiedMixture of perfluoroalkyl iodides including n-perfluorooctyl iodide google.com
TelomerizationPerfluoroalkyl iodide (telogen), tetrafluoroethylene (taxogen)Radical initiatorPerfluoroalkyl iodide telomer lookchem.comwipo.int

Functionalization and Derivatization of this compound

This compound is a versatile building block that can be readily functionalized to produce a wide range of valuable fluorinated materials.

Addition Reactions to Alkenes and Alkynes Catalyzed by Phosphines

This compound can undergo addition reactions across the double or triple bonds of alkenes and alkynes. These reactions are often catalyzed by phosphines, such as triphenylphosphine. nih.govresearchgate.net The phosphine (B1218219) catalyst facilitates the homolytic cleavage of the C-I bond in this compound, often initiated by visible light, generating a perfluorooctyl radical. nih.govresearchgate.net This radical then adds to the unsaturated bond of the alkene or alkyne, followed by iodine atom transfer to yield the iodoperfluoroalkylated product. nih.gov This method allows for the efficient and regioselective introduction of the perfluorooctyl group onto various organic scaffolds. nih.gov

Reactants Catalyst/Conditions Product Type Reference
This compound, AlkeneTriphenylphosphaneIodoperfluoroalkylated alkane researchgate.net
Perfluorobutyl iodide, AlkeneTri(tert-butyl)phosphine, visible light (461 nm)Iodoperfluoroalkylated alkane nih.gov
Perfluoroalkyl iodides, AlkenesPhosphine photocatalyst, blue lightPerfluoroalkylated enals (from aldehydes) researchgate.net

Synthesis of Fluorinated Surfactants

This compound is a crucial precursor in the synthesis of fluorinated surfactants. koreascience.kr These surfactants possess unique properties due to the presence of the highly fluorinated tail, making them valuable in various applications. researchgate.net A common strategy involves the addition of this compound to an unsaturated molecule containing a hydrophilic group or a group that can be converted into one. For example, the addition of this compound to allyl alcohol, followed by hydrolysis, can yield a fluorinated alcohol which acts as a surfactant intermediate. koreascience.krkchem.org Similarly, radical addition of this compound to undecenoic acid derivatives can lead to partially fluorinated fatty acids, which are precursors to biocompatible fluorinated surfactants. psu.edu Glucose-based fluorinated surfactants have also been synthesized from this compound for applications in membrane protein crystallization. acs.org

Starting Material Reaction Sequence Product Class Reference
This compound, Propylene (B89431)1. Addition reaction 2. Hydrolysis with water and dimethylformamide3-(Perfluorooctyl)propan-2-ol (Fluorinated surfactant intermediate) koreascience.krkchem.org
This compound, 10-Undecenoic acid derivative1. AIBN-mediated radical reaction 2. Conversion to glucopyranosidePartially fluorinated β-D-glucopyranoside surfactants psu.edu
This compound, Unsaturated glucose derivative1. Radical addition 2. Reduction of iodideGlucose-based fluorinated surfactants acs.org

Synthesis of Polymeric Materials

This compound (PFOI) is a crucial reagent in the synthesis of fluorinated polymers, valued for their unique properties such as low surface energy and high thermal stability. researchgate.net Its primary role is as a chain-transfer agent (CTA) in radical polymerizations. researchgate.netjustia.com In these processes, the relatively weak carbon-iodine bond of PFOI cleaves homolytically to form a perfluorooctyl radical. This radical can initiate a new polymer chain, while the iodine atom terminates another, effectively controlling the polymer's molecular weight. justia.com This method, known as iodine-transfer polymerization (ITP), results in polymers with terminal iodine groups, which are reactive and can be used for further modifications, such as block copolymer synthesis. justia.comresearchgate.net

Another significant application is in iodo-ene polymerization, where perfluorodiiodides react with dienes. A sodium dithionate-initiated process, for instance, allows for the synthesis of high-molecular-weight fluoropolymers under mild conditions, even in the presence of oxygen and water. acs.org this compound can be used in similar radical additions to introduce perfluoroalkyl side chains onto a polymer backbone. For example, reacting a polymer with pendant allyl groups with perfluorohexyl iodide demonstrates a method for grafting fluorinated chains onto a pre-existing polymer. acs.org

The synthesis of fluorinated poly(ionic liquid)s also utilizes perfluoroalkyl iodides. In one example, 1H,1H,2H,2H-perfluorooctyl iodide is reacted with methylimidazole to form the cationic part of an ionic liquid monomer, which can then be polymerized. rsc.org

Table 1: Examples of Polymerization Reactions Involving Perfluoroalkyl Iodides

Polymerization TypeReactantsInitiator/CatalystKey FeatureRef.
Iodine-Transfer PolymerizationVinylidene fluoride, Perfluorobutyl iodide (as CTA)Radical InitiatorControlled molecular weight PVDF synthesis.
Iodo-Ene PolymerizationPerfluorodiiodides, DienesSodium dithionateHigh molecular weight fluoropolymers under mild conditions. acs.org
"Living" Cationic PolymerizationFluorocarbon-segmented vinyl ethersHI/ZnI₂Formation of well-defined poly(vinyl ether)s. utwente.nl
Poly(ionic liquid) Synthesis1H,1H,2H,2H-perfluorooctyl iodide, Methylimidazole-Forms a fluorinated ionic liquid monomer for polymerization. rsc.org

Synthesis of Pharmaceutical Intermediates

This compound is a key building block in organofluorine chemistry, providing a direct route to introduce the C8F17 group into organic molecules. bosschemical.comtnjchem.com This is particularly valuable in medicinal chemistry, as the incorporation of perfluoroalkyl chains can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and lipophilicity. acs.org The high reactivity of the terminal iodide group allows for its use in various synthetic transformations to create complex fluorinated intermediates. researchgate.net

For example, perfluoroalkylation reactions are fundamental. These often proceed via radical mechanisms where the C-I bond is cleaved to generate a perfluorooctyl radical, which can then add to unsaturated bonds or participate in coupling reactions. researchgate.net Additionally, PFOI can be used in nucleophilic substitution reactions to synthesize fluorinated surfactants and other materials that serve as precursors in pharmaceutical manufacturing. Recent methods have focused on one-pot tandem reactions, such as the perfluoroalkylation and subsequent defluorination of indoles using perfluoroalkyl iodides, to create partially fluorinated compounds that are important pharmaceutical intermediates. acs.org

Halogen Bonding in Organocatalysis

This compound is a potent halogen bond (XB) donor. nih.govlookchem.com The strong electron-withdrawing nature of the perfluorooctyl group creates a region of positive electrostatic potential, known as a σ-hole, on the iodine atom, allowing it to interact non-covalently with Lewis bases (XB acceptors). nih.govnih.gov This interaction is being increasingly exploited in organocatalysis. nih.govbohrium.com

A notable example involves the formation of a halogen-bonded adduct between 1,4-diazabicyclo[2.2.2]octane (DABCO) and two molecules of this compound. rsc.orgnih.gov This "supramolecular fluorous catalyst" has been successfully used to promote the Morita–Baylis–Hillman reaction. rsc.orgnih.govacs.org The perfluorinated chains render the catalyst recoverable by simple precipitation and filtration. rsc.orgnih.govacs.org

Furthermore, the activation of perfluoroalkyl iodides via halogen bonding with simple bases like tBuONa or KOH can promote the homolytic cleavage of the C-I bond under mild conditions, without the need for light or transition metals. nih.gov This generates perfluoroalkyl radicals that can participate in a variety of synthetic applications, including C–H amidation and perfluoroalkylation of electron-rich π systems. nih.gov Visible light can also be used to promote the cleavage of the C-I bond in halogen-bonded complexes formed between perfluoroalkyl iodides and Lewis bases, initiating radical reactions. nsf.govbohrium.comrsc.org

Preparation of 1H,1H,2H-Heptadecafluorodecene via Dehydroiodination

The synthesis of 1H,1H,2H-heptadecafluorodecene is achieved through a two-step process starting from this compound. scientific.netfluoromart.comresearchgate.netchemicalbook.com

Addition Reaction: The first step involves the radical addition of this compound across the double bond of ethylene (B1197577). This reaction synthesizes the intermediate, 1H,1H,2H,2H-1-iodoperfluorodecane. scientific.netresearchgate.net

Elimination Reaction: The second step is a dehydroiodination reaction. The 1H,1H,2H,2H-1-iodoperfluorodecane intermediate is treated with a base to eliminate hydrogen iodide (HI), forming the desired alkene product, 1H,1H,2H-heptadecafluorodecene. scientific.netresearchgate.netchemicalbook.com

Research has focused on optimizing the conditions for the dehydroiodination step. A study found that using sodium methoxide (B1231860) in methanol (B129727) as the base and 1,1,2-trichloro-1,2,2-trifluoroethane as the solvent at a 2:1 molar ratio of base to the iodo-alkane for 12 hours resulted in a yield of up to 80%. scientific.netchemicalbook.com

Table 2: Optimized Conditions for 1H,1H,2H-Heptadecafluorodecene Synthesis

ParameterOptimized ConditionRef.
Reactant 11H,1H,2H,2H-1-Iodoperfluorodecane scientific.netchemicalbook.com
Reactant 2Sodium methoxide / methanol (2mol/L) scientific.netchemicalbook.com
Solvent1,1,2-Trichloro-1,2,2-trifluoroethane scientific.netchemicalbook.com
Molar Ratio (Base:Alkane)2:1 scientific.netchemicalbook.com
Reaction Time12 hours scientific.netchemicalbook.com
Yield80% scientific.netchemicalbook.com

Two-Step Alcoholization for Fluorinated Alcohol Synthesis

A two-step alcoholization process has been developed for the synthesis of fluorinated alcohols, such as 3-(perfluorooctyl)propan-2-ol, which are useful intermediates for fluorinated surfactants. koreascience.krkchem.org The synthesis starts with this compound and an olefin. koreascience.krkchem.org

Addition Reaction: this compound is reacted with propylene gas in a high-pressure reactor. This radical addition yields the iodo-adduct, 3-(perfluorooctyl)-2-iodopropane. Optimal conditions for this step have been found to produce a yield of approximately 93%. koreascience.krkchem.org

Hydrolysis: The resulting iodo-adduct is then hydrolyzed using water in the presence of dimethylformamide (DMF). This step replaces the iodine atom with a hydroxyl group, yielding the final product, 3-(perfluorooctyl)propan-2-ol, with a yield of around 95%. koreascience.krkchem.org

The final product can be purified to 99% purity by fractional distillation. koreascience.kr This method provides an efficient pathway to specific, partially fluorinated alcohols from perfluoroalkyl iodide precursors. koreascience.krkchem.org

Computational Approaches to this compound Synthesis and Reactivity

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has become an invaluable tool for understanding the reactivity of perfluoroalkyl iodides like PFOI. mdpi.com These computational studies provide insight into reaction mechanisms, bond energies, and the nature of intermediate species that are often difficult to observe experimentally. nih.govchemrxiv.orgnih.gov

A key area of investigation is the C–I bond and its homolytic cleavage. DFT calculations, often combined with higher-level methods, are used to accurately compute bond dissociation energies (BDEs). nih.govchemrxiv.orgnih.govchinesechemsoc.org Understanding the C-I BDE is crucial for predicting the conditions needed to generate the perfluorooctyl radical, which is the key reactive intermediate in many of its synthetic applications. nih.govchinesechemsoc.org

DFT is also extensively used to study the halogen bonding interactions between perfluoroalkyl iodides and Lewis bases. bohrium.commdpi.com Calculations can model the geometry and strength of these non-covalent complexes. For instance, studies on the interaction between perfluorobutyl iodide and various phosphines have used DFT to explore the absorption characteristics of the resulting electron donor-acceptor (EDA) complexes. mdpi.com These studies help explain how visible light absorption by the complex can lead to the population of an excited state that subsequently dissociates to form the perfluoroalkyl radical. mdpi.comchinesechemsoc.org DFT calculations of the potential energy surfaces of these excited states show the pathway for C-I bond cleavage. mdpi.com

Table 3: Applications of DFT in Studying Perfluoroalkyl Iodide Reactivity

Area of StudyInformation Obtained from DFTSignificanceRef.
Bond Dissociation Energy (BDE)Accurate calculation of the C-I bond strength.Predicts conditions for radical generation. nih.govchemrxiv.orgnih.gov
Halogen BondingGeometry, strength, and electronic properties of XB complexes.Elucidates the mechanism of XB-mediated activation and catalysis. bohrium.commdpi.com
Reaction MechanismsFree-energy profiles, transition state structures, and potential energy surfaces of radical reactions.Provides detailed mechanistic insight into perfluoroalkylation and addition reactions. chinesechemsoc.org
PhotochemistryAbsorption characteristics and excited-state potential energy surfaces of EDA complexes.Explains photocatalytic activity and pathways for light-induced C-I bond cleavage. mdpi.com

Ab Initio Molecular Dynamics (AIMD) Simulations

Ab initio molecular dynamics (AIMD) is a powerful computational method that simulates the time evolution of a system of atoms and molecules by calculating the forces on the nuclei from first-principles quantum mechanical calculations, rather than from pre-defined force fields. nih.gov This approach allows for the modeling of chemical reactions, charge transfer, and other complex electronic phenomena. nih.gov AIMD is particularly useful for studying systems with up to a few thousand atoms over timescales of picoseconds. nih.gov

While AIMD has been increasingly applied to understand the behavior and degradation of per- and polyfluoroalkyl substances (PFAS), specific AIMD studies focusing solely on this compound are not extensively detailed in the available research. nih.govtandfonline.com However, the principles and findings from AIMD simulations on related PFAS compounds provide significant insights into the potential dynamics of this compound.

Advanced quantum dynamical methods, including AIMD, are crucial for capturing the time-resolved dynamics and environmental effects that are not accessible through static conventional Density Functional Theory (DFT) calculations. tandfonline.com For instance, AIMD simulations have been instrumental in investigating the degradation of perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonic acid (PFOS) in various environments. nih.govnsf.gov These simulations have explored degradation dynamics in charged aqueous environments and on solid surfaces, providing a quantum-level understanding of reaction mechanisms and kinetics. nih.gov

A study on the liquid-liquid equilibrium of deep eutectic solvents for extracting various PFAS, including this compound, highlighted the importance of molecular surface parameters and electrostatic potential in understanding the differential behavior of these compounds. tandfonline.com While this study employed DFT for analyzing the molecular surface, it underscores the utility of advanced computational methods like AIMD for a more in-depth understanding of the dynamic interactions at play. tandfonline.com

The table below summarizes the key aspects of AIMD simulations as they apply to the study of PFAS, which would be relevant for future investigations of this compound.

Feature of AIMD SimulationRelevance to PFAS (including this compound)Typical Simulation Parameters
Force Calculation Based on quantum mechanics (e.g., DFT), allowing for the modeling of bond breaking/formation.Not applicable
System Size Typically 100-1000 atoms. nih.govNot applicable
Timescale Generally 1-100 picoseconds. nih.govNot applicable
Applications Studying degradation mechanisms, reaction dynamics, and interactions with surfaces or solvents. nih.govacs.orgNot applicable

Future AIMD simulations on this compound could provide critical data on its degradation pathways, its interaction with atmospheric radicals, and its behavior at interfaces, which are crucial for understanding its environmental fate and reactivity.

Spectroscopic and Computational Evaluation of Reactivity

The reactivity of this compound is largely dictated by the carbon-iodine (C-I) bond, which is the weakest bond in the molecule and susceptible to homolytic cleavage. Spectroscopic and computational methods are invaluable for understanding the electronic structure and the factors influencing the reactivity of this bond.

While detailed computational studies specifically on this compound are limited, research on its shorter-chain analogue, perfluorobutyl iodide (IC₄F₉), provides a strong model for its behavior. A study combining spectroscopic analysis with relativistic density functional theory (DFT) and multireference configuration interaction methods investigated the visible light-induced homolytic cleavage of the C-I bond in perfluoroalkyl iodides when complexed with phosphines. mdpi.com

The study revealed that the absorption characteristics of phosphine-perfluoroalkyl iodide adducts are key to their photocatalytic activity. mdpi.com The formation of an adduct with a phosphine, such as tributylphosphine (B147548) (nBu₃P), leads to a tailing of the absorption spectrum into the visible light region. mdpi.com The proposed mechanism involves the initial absorption of light (S₁ ← S₀) by the adduct, followed by intersystem crossing to a photochemically active triplet state (T₁) which leads to the homolytic cleavage of the C-I bond. mdpi.com

Computational findings for the phosphite–IC₄F₉ adducts, which also catalyze the C-I bond cleavage, are summarized in the table below. These findings highlight how the electronic properties of the adducts correlate with their observed reactivity.

AdductCalculated Excitation Energy (nm)Key Frontier Molecular OrbitalsExperimental Observation
(MeO)₃P-IC₄F₉Lower energy absorptionOxygen lone-pair participation broadens absorptionHigher catalytic activity
Caged Phosphite-IC₄F₉Higher energy absorptionReduced orbital interactionInactive as a catalyst
(tBuO)₃P-IC₄F₉Intermediate energy absorptionSubstantial tailing into visible light regionModerate catalytic activity

Data derived from a study on perfluorobutyl iodide adducts, serving as a model for this compound reactivity. mdpi.com

Spectroscopic data for this compound itself is available and provides fundamental information about its structure. The PubChem database lists several types of spectral information for this compound, which are essential for its identification and for understanding its electronic environment. nih.gov

Spectral Data TypeAvailability
Infrared (IR) Spectra Available (FTIR, ATR-IR, Vapor Phase IR) nih.gov
Nuclear Magnetic Resonance (NMR) Spectra Available (¹⁹F NMR, ¹³C NMR) nih.gov

The IR spectra would confirm the presence of C-F and C-I vibrational modes, while NMR spectroscopy provides detailed information about the electronic environment of the fluorine and carbon atoms along the perfluorinated chain. This spectroscopic data, combined with computational models, allows for a comprehensive evaluation of the reactivity of this compound.

Environmental Fate and Transport of Perfluorooctyl Iodide

Occurrence and Distribution in Environmental Compartments

The distribution of perfluorooctyl iodide in the environment is influenced by its physical and chemical properties, leading to its detection in different matrices.

Studies have confirmed the presence of this compound in both atmospheric and terrestrial environments. Research indicates that the concentration of PFOI in the air and soil can be notably higher compared to other derivatives of perfluorinated iodine alkanes (PFIs). google.com This is of particular concern as the atmospheric oxidation of PFIs may contribute to the formation and increased levels of other perfluorinated compounds (PFCs) in the environment. nih.gov

The presence of PFOI and other polyfluorinated iodine alkanes in the air and soil is often linked to industrial sources. For instance, elevated concentrations of even-numbered carbon perfluoroalkyl iodides (PFAIs) have been detected in the air surrounding fluorochemical manufacturing plants. researchgate.net These volatile compounds can be released during production, storage, and transport. nih.gov While volatile precursors are easily dispersed in the atmosphere, it has been observed that longer-chain compounds are more likely to be detected in soil samples. researchgate.net

A method utilizing multisorbent thermal desorption cartridges coupled with gas chromatography/high-resolution mass spectrometry has been developed for the trace determination of airborne polyfluorinated iodine alkanes, allowing for their simultaneous analysis in ambient air. researchgate.net

This compound serves as a significant raw material in the synthesis of fluorotelomer-based substances. mdpi.com Consequently, it can be found as a residual component in various commercial and industrial products. Methodologies have been developed to detect and quantify these residual levels in complex fluorotelomer-based products. nih.gov

Specifically, 1-Iodoperfluorooctane (an isomer of this compound) has been identified in fluorotelomer raw materials and in finished products such as urethane (B1682113) polymers and phosphate (B84403) surfactants. nih.govacs.org The release of these residual PFIs from fluorinated polymers and surfactants into the environment is a potential pathway for the formation of other persistent PFCs through degradation processes. nih.gov

The production of many fluorotelomer-based compounds, which can break down into perfluorooctanoic acid (PFOA), has historically relied on this compound. mdpi.com

Biotransformation Pathways

Biotransformation, the process by which microorganisms alter chemical compounds, is a critical aspect of a substance's environmental fate. For many PFAS, this process can lead to the formation of more stable and persistent terminal products.

For instance, the biotransformation of other precursor compounds, such as fluorotelomer alcohols (FTOHs), in aerobic soil environments has been studied. These processes often involve multiple transformation steps, including oxidation, that can ultimately lead to the formation of stable perfluoroalkyl carboxylic acids (PFCAs). researchgate.netresearchgate.net While a direct analogue, studies on compounds like perfluoroalkyl phosphinic acids (PFPiAs) containing a perfluorooctyl chain have shown they can be metabolized to perfluorooctanoic acid (PFOA). turi.org This suggests that if PFOI undergoes biotransformation in soil, the perfluorooctyl chain would likely be a primary focus of microbial action, potentially leading to the formation of PFOA and other PFCAs as terminal degradation products. However, without specific studies on PFOI, its precise transformation products and the microorganisms involved in soil remain unconfirmed.

In biological systems, this compound has been shown to interact with cellular pathways, although a complete metabolic map is not fully elucidated. Research indicates that PFOI can exert biological effects, such as stimulating steroidogenesis in human adrenocortical carcinoma (H295R) cells. In vitro studies have also demonstrated that PFOI exhibits estrogenic activity. mst.dk Specifically, it was one of the few perfluoroalkyl iodides tested that promoted the proliferation of human breast cancer (MCF-7) cells and up-regulated the expression of estrogen-responsive genes. mst.dk

The metabolism of PFAS in mammals is generally understood to proceed through pathways such as hydroxylation, carboxylation, and enzymatic conversion. researchgate.net While metabolites specific to PFOI are not extensively documented, the fate of the perfluorooctyl moiety in other PFAS precursors has been studied. For example, compounds with a perfluorooctyl chain can be metabolized to PFOA in organisms like rats and fish. turi.org It is widely thought that the biotransformation of most PFAS precursors ultimately results in terminal perfluoroalkyl sulfonic acids (PFSAs) or PFCAs, such as PFOS and PFOA, which are not believed to undergo further significant metabolism. mdpi.com Given these lines of evidence, it is plausible that a primary metabolic fate of PFOI in biological systems could be its transformation into the highly stable PFOA.

Environmental Mobility and Bioaccumulation Potential

The potential for a chemical to move through the environment and accumulate in organisms is governed by its physicochemical properties. As a long-chain PFAS, this compound's behavior is distinct from its short-chain counterparts.

This compound's C8 chain places it in the category of long-chain PFAS, which generally exhibit lower mobility and higher bioaccumulation potential compared to short-chain PFAS. mst.dkmdpi.com

Mobility: Short-chain PFAS are typically more volatile and water-soluble, leading to higher mobility in the environment. mdpi.com In contrast, long-chain compounds like PFOI are more hydrophobic and tend to bind more readily to solid matrices such as soil and sediment, reducing their mobility in water. mdpi.com The soil-water distribution coefficient (Kd), a measure of a chemical's tendency to partition to soil, generally increases with the length of the perfluoroalkyl chain for carbons greater than five. nih.gov This indicates that PFOI would be less mobile in soil and groundwater compared to shorter-chain perfluoroalkyl iodides or other short-chain PFAS.

Bioaccumulation: The potential for bioaccumulation in both terrestrial and aquatic organisms tends to increase with the length of the perfluoroalkyl chain. nih.govnih.gov For perfluorinated acids, bioaccumulation in aquatic species and earthworms increases for compounds with seven or more carbons. nih.gov This trend suggests that PFOI would have a higher bioaccumulation potential than its shorter-chain homologues. Additionally, its biological activity can differ based on chain length; for instance, studies have suggested that the C6-perfluoroalkyl iodide had a stronger estrogenic effect than PFOI (C8), indicating an optimal chain length for that specific biological interaction. mst.dk

PropertyShort-Chain PFAS (e.g., C4-C6)Long-Chain PFAS (e.g., this compound - C8)
VolatilityHigherLower
Water SolubilityHigherLower
Mobility in Soil/WaterHigherLower (Higher adsorption to solids)
Bioaccumulation PotentialLowerHigher

The adsorption of PFOI to solid surfaces like soil and sediment is a key process controlling its environmental transport and fate. As a long-chain PFAS, PFOI is expected to exhibit significant sorption. The soil-water partitioning coefficient (Kd) for PFAS is highly dependent on the compound's molecular weight and chain length; for PFAS with a molecular weight over 350 g/mol (PFOI's is ~546 g/mol ), the log Kd value shows a strong positive correlation with molecular weight. acs.org

Several factors related to the solid matrix influence the extent of adsorption:

Organic Carbon and Protein Content: Soil organic matter is a primary driver of PFAS sorption. More specifically, some research indicates that the protein fraction of organic matter may be a dominant factor, followed by anion exchange capacity and the content of iron oxides. nih.gov

Mineral Surfaces: PFAS can adsorb to mineral surfaces through various interactions. rsc.org

pH: The pH of the surrounding solution can affect the surface charge of soil particles and, for ionic PFAS, their chemical form. For neutral compounds like PFOI, the effect of pH is primarily on the soil surface charge. Decreasing pH generally increases the adsorption of PFAS. acs.org

Air-Water Interfacial Adsorption: In unsaturated (vadose zone) soils, the partitioning of PFAS to the air-water interface is a major retention mechanism. nih.gov The interfacial adsorption coefficient (Ki) can be estimated using quantitative structure-property relationship (QSPR) models based on molecular descriptors like molar volume. For a given class of PFAS, the Ki value increases with increasing chain length. nih.gov

Given its long, hydrophobic perfluoroalkyl tail, PFOI is expected to adsorb strongly to soil and sediment, particularly those rich in organic matter and certain minerals, limiting its leachability into groundwater. mdpi.comdiva-portal.org

Influencing FactorEffect on this compound Adsorption
Perfluoroalkyl Chain LengthLong (C8) chain leads to stronger adsorption compared to short-chain PFAS.
Soil Organic Carbon/ProteinHigher content generally increases adsorption.
Soil Mineralogy (e.g., iron oxides)Contributes to adsorption; specific interactions depend on mineral type.
Soil pHLower pH tends to increase adsorption by altering soil surface charge.
Presence of Air-Water InterfaceSignificant retention mechanism in unsaturated soils.

Toxicological and Ecotoxicological Research on Perfluorooctyl Iodide

Endocrine Disrupting Effects

Perfluorooctyl iodide (PFOI) has been the subject of research regarding its potential to interfere with the endocrine systems of various organisms. nih.govacs.org As a member of the per- and polyfluoroalkyl substances (PFAS) class, which are noted for their environmental persistence, understanding the specific toxicological profile of PFOI is of significant interest. nih.govceon.rs Studies have focused on its ability to alter hormone synthesis and mimic hormonal activities, thereby classifying it as a potential endocrine-disrupting chemical (EDC). nih.govnih.govnih.gov

The human adrenocortical carcinoma cell line, H295R, is a widely used in vitro model to assess the effects of chemicals on steroidogenesis because it expresses the key genes and enzymes necessary for the synthesis of steroid hormones. acs.orgnih.govresearchgate.net Research using this model has demonstrated that PFOI significantly alters the production of several key steroid hormones. nih.govacs.org

In studies exposing H295R cells to PFOI, a notable increase in the production of aldosterone, cortisol, and 17β-estradiol was observed. nih.govacs.orgacs.org Conversely, the generation of testosterone (B1683101) was found to decrease following treatment with PFOI. nih.govacs.org This disruption of the steroidogenic pathway highlights the potential of PFOI to interfere with adrenal function. In contrast, perfluorooctanoic acid (PFOA), a structurally similar compound, did not show the same effects on steroid hormone production, suggesting the specific chemical structure of PFOI is key to its activity. nih.govacs.org

Table 1: Effect of this compound on Steroid Hormone Production in H295R Cells

Hormone Observed Effect Reference
Aldosterone Significantly Elevated nih.gov, acs.org
Cortisol Significantly Elevated nih.gov, acs.org
17β-Estradiol Significantly Elevated nih.gov, acs.org

The mechanism underlying PFOI's impact on steroidogenesis appears to be mediated through the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. nih.govacs.org This pathway is a critical regulator of steroid hormone synthesis. researchgate.net Research indicates that PFOI acts as an activator of adenylate cyclase (AC), the enzyme responsible for converting ATP into cAMP. nih.govacs.orgchemicalbook.com

This activation leads to increased intracellular levels of cAMP in H295R cells. nih.govacs.org The elevated cAMP then triggers a cascade of downstream events, culminating in the significant upregulation of ten key genes involved in the synthesis of steroid hormones. nih.govacs.org This response is similar to that induced by forskolin, a known AC activator. nih.govacs.org The stimulation of the cAMP signaling pathway is therefore considered the primary mechanism by which PFOI disrupts steroidogenesis in these cells. nih.govacs.org The terminal -CF2I group in PFOI is thought to be a critical factor in this mediation of steroidogenesis. nih.govacs.org

Table 2: Steroidogenic Genes Upregulated by this compound in H295R Cells

Gene Function Reference
StAR Cholesterol transport into mitochondria nih.gov, acs.org
HMGR Cholesterol synthesis nih.gov, acs.org
CYP11A1 Cholesterol to pregnenolone (B344588) conversion nih.gov, acs.org
3βHSD2 Progestin, androgen, estrogen synthesis nih.gov, acs.org
17βHSD Androgen and estrogen metabolism nih.gov, acs.org
CYP17 Progestin and androgen synthesis nih.gov, acs.org
CYP21 Corticosteroid synthesis nih.gov, acs.org
CYP11B1 Cortisol synthesis nih.gov, acs.org
CYP11B2 Aldosterone synthesis nih.gov, acs.org

Beyond its effects on adrenal cells, PFOI has demonstrated estrogen-like activity in aquatic organisms. nih.gov Studies using the male medaka fish (Oryzias latipes) as an in vivo model have shown that exposure to PFOI induces responses typically associated with estrogenic compounds. nih.govfrontiersin.org

Specifically, PFOI exposure led to a dose-dependent upregulation of estrogen-related genes in the livers of male medaka. nih.gov This includes the genes for estrogen receptor α (ERα), estrogen receptor β (ERβ), vitellogenin I (VTG I), and vitellogenin II (VTG II). nih.govfrontiersin.org Vitellogenin is an egg-yolk precursor protein normally produced by females; its presence in males is a well-established biomarker for exposure to estrogenic substances. nih.gov Consistent with the gene expression data, VTG protein levels were also found to increase in both a dose- and time-dependent manner upon PFOI exposure. nih.gov These findings suggest that PFOI is a potential environmental estrogen. nih.gov

The endocrine-disrupting effects of per- and polyfluorinated compounds are closely linked to their specific chemical structures. nih.gov In the case of PFOI, research highlights the critical importance of the terminal iodine atom for its observed effects on steroidogenesis. nih.govacs.org The structurally similar compound PFOA, which has a carboxylic acid group instead of an iodide group, does not elicit the same significant changes in hormone production or gene expression in H295R cells. nih.govacs.org This indicates that the -CF2I moiety is a key functional group for this specific endocrine-disrupting activity. nih.govacs.org

Cellular Toxicity and Mechanisms

Table 3: Cytotoxicity of this compound in H295R Cells

Concentration Cytotoxicity Reference
< 100 μM Not significant chemicalbook.com

At concentrations lower than 100 μM, no obvious changes in cell morphology were observed under microscopic examination. chemicalbook.com This suggests a specific concentration window where PFOI can exert its endocrine-disrupting effects on steroidogenesis without causing overt cell death. acs.orgchemicalbook.com

Interaction with Lipid Bilayers and Proteins

The molecular structure of this compound (PFOI), characterized by a perfluorinated carbon chain, facilitates its interaction with lipid bilayers and proteins, which in turn influences cellular functions and signaling pathways. Like other perfluoroalkyl substances, PFOI has the ability to partition into lipid bilayers, which can alter cell membrane properties. mst.dk Studies on similar perfluorinated compounds suggest that they can increase the disorder and fluidity of lipid bilayers by self-assembling within the cell membrane, which rearranges lipids and modulates bilayer packing. nih.gov This interaction with the cell membrane is a potential mechanism through which PFOI may exert its biological effects. mst.dknih.gov

In addition to interacting with lipids, per- and polyfluoroalkyl substances (PFAS) are known to bind to proteins. mst.dk While many POPs (persistent organic pollutants) have a low affinity for lipids and instead bind to proteins like serum albumin in the blood, PFAS are found associated with cell membrane surfaces and are distributed in well-perfused tissues. mst.dk The interaction is not limited to transport proteins; studies on other PFAS show they can noncovalently associate with a variety of proteins, potentially altering their secondary structure. nih.govresearchgate.net This ability to interact with and potentially alter the conformation of proteins is a key aspect of their toxicological profile.

Comparative Toxicology with Related PFAS

This compound and perfluorooctanoic acid (PFOA), despite their structural similarities as eight-carbon perfluorinated compounds, elicit distinct biological responses. One of the key differences lies in their impact on steroidogenesis. Research has shown that PFOI stimulates steroidogenesis in human adrenocortical carcinoma cells (H295R) through a cyclic adenosine monophosphate (cAMP)-dependent pathway. This mechanism is considered distinct from the pathways affected by PFOA.

Another significant point of differentiation is their estrogenic activity. In comparative in vitro studies, PFOI demonstrated clear estrogenic effects, including the promotion of MCF-7 cell proliferation and the up-regulation of estrogen-responsive genes like TFF1 and EGR3. nih.govnih.gov In contrast, PFOA showed only a slight up-regulation of TFF1 and did not exhibit the broader estrogenic responses seen with PFOI in these assays. nih.gov While both compounds are subjects of toxicological concern, these findings highlight that the specific functional group—iodide in PFOI versus a carboxylic acid in PFOA—plays a critical role in determining their biological and endocrine-disrupting activities. wikipedia.orgnih.gov

Table 1: Comparison of Biological Responses between PFOI and PFOA

Biological ResponseThis compound (PFOI)Perfluorooctanoic Acid (PFOA)
Steroidogenesis StimulationStimulates via a cAMP-dependent pathwayDoes not stimulate via the same pathway
Estrogenic Activity (MCF-7 cells)Promotes cell proliferationDoes not show significant promotion of proliferation
Gene Up-regulation (TFF1)Significant up-regulation (2.7-fold) nih.govSlight up-regulation (1.57-fold) nih.gov
Gene Up-regulation (EGR3)Significant up-regulation (3.6-fold) nih.govNo significant effect nih.gov

The estrogenic activity of perfluorinated iodine alkanes (PFIs) is highly dependent on their specific molecular structure, including the length of the carbon chain and the nature of the iodine substitution. nih.govsigmaaldrich.com A study investigating various types of PFIs—fluorinated iodine alkanes (FIAs), fluorinated diiodine alkanes (FDIAs), and fluorinated telomer iodides (FTIs)—revealed significant differences in their ability to elicit an estrogenic response. nih.govnih.gov

Among the FIAs, which have a single iodine atom at one end of a perfluorinated carbon chain, only 1-iodoperfluorohexane (PFHxI) and this compound (PFOI) were found to promote the proliferation of MCF-7 cells, induce luciferase activity in MVLN cells, and up-regulate the expression of estrogen-responsive genes TFF1 and EGR3. nih.govnih.gov Other FIAs tested did not produce these estrogenic responses. nih.gov In contrast, all tested FDIAs, which possess an iodine atom at each end of the perfluorinated carbon chain, demonstrated estrogenic effects. nih.govsigmaaldrich.com Conversely, none of the tested fluorinated telomer iodides (FTIs), which have a single iodine atom at the end of a partially fluorinated carbon chain, showed any estrogenic activity. nih.govnih.gov

The estrogenic potency of these compounds correlates strongly with the length of the perfluorinated carbon chain. nih.govsigmaaldrich.com Research indicates that the optimal chain length for estrogenic effects is six carbons, followed by eight carbons, and then four carbons. nih.govnih.gov These findings underscore that both the presence and position of iodine atoms and the carbon chain length are crucial determinants of the estrogenic potential of this class of compounds. cas.cn

Table 2: Estrogenic Activity of Various Perfluorinated Iodine Alkanes (PFIs)

Compound ClassCompound NameAbbreviationCarbon Chain LengthEstrogenic Activity
Fluorinated Iodine Alkanes (FIAs)1-IodoperfluorohexanePFHxI6Positive nih.govnih.gov
This compoundPFOI8Positive nih.govnih.gov
Other FIAs (e.g., PFBI, PFDI, PFDoI)-4, 10, 12Negative nih.gov
Fluorinated Diiodine Alkanes (FDIAs)1,4-DiiodoperfluorobutanePFBDI4Positive nih.gov
1,6-DiiodoperfluorohexanePFHxDI6Positive nih.gov
1,8-DiiodoperfluorooctanePFODI8Positive nih.gov
Fluorinated Telomer Iodides (FTIs)Various--Negative nih.govnih.gov

Analytical Methodologies for Perfluorooctyl Iodide in Complex Matrices

Sample Preparation Techniques

Sample preparation is a critical step to isolate PFOI from the sample matrix, eliminate interferences, and concentrate the analyte to levels suitable for instrumental analysis. organomation.com The complexity of environmental matrices often makes the effective extraction of PFAS, including PFOI, a difficult task. tandfonline.com

The choice of extraction method is highly dependent on the sample matrix (e.g., water, soil, sediment, tissue). The primary goal is to efficiently transfer PFOI from the sample into a solvent suitable for further processing.

Solid-Phase Extraction (SPE): SPE is the most widely used technique for extracting PFAS from aqueous samples. organomation.commdpi.com It involves passing the water sample through a cartridge containing a solid sorbent that retains the analytes. The analytes are later eluted with a small volume of an organic solvent. Weak anion exchange (WAX) and polymer-based sorbents are commonly employed. For solid samples, an initial solvent extraction is performed before SPE cleanup. chromatographyonline.com

Liquid-Liquid Extraction (LLE): LLE is another technique used for aqueous samples, where PFOI is partitioned from the water phase into an immiscible organic solvent. organomation.comrsc.org This method can be effective but may be less efficient and generate more solvent waste compared to SPE.

Solvent Extraction: For solid and semi-solid matrices like soil, sediment, and biological tissues, solvent extraction is the initial step. cem.de Methanol (B129727) is a common solvent, often modified with a base (e.g., ammonium (B1175870) hydroxide) or acid to improve the extraction efficiency of various PFAS classes. nih.gov Automated solvent extraction systems can significantly reduce extraction times to less than 15 minutes per sample. cem.de EPA Method 1633 provides a standardized procedure for extracting 40 PFAS compounds from soil and tissue, which can be adapted for PFOI. cem.de

Table 1: Common Extraction Methods for Perfluorooctyl Iodide Analysis

Extraction Method Target Matrix Principle Key Solvents/Sorbents
Solid-Phase Extraction (SPE) Water (Groundwater, Surface Water, Wastewater) Analyte retention on a solid sorbent followed by elution. organomation.com Weak Anion Exchange (WAX), Hydrophilic-Lipophilic Balanced (HLB) polymers.
Liquid-Liquid Extraction (LLE) Water Partitioning of the analyte between the aqueous sample and an immiscible organic solvent. organomation.com Various organic solvents.

Following initial extraction, cleanup steps are essential to remove co-extracted matrix components (e.g., humic acids, lipids) that can interfere with instrumental analysis, particularly in electrospray ionization mass spectrometry. nih.gov

Dispersive Solid-Phase Extraction (d-SPE): In this technique, a sorbent is added directly to the sample extract. The mixture is vortexed and then centrifuged, after which the cleaned supernatant is collected. Graphitized carbon black is frequently used to remove pigments and other interferences. rsc.org

Cartridge-Based Cleanup: The extract can be passed through an SPE cartridge for cleanup, which is a common step in methods like EPA 1633. nih.govresearchgate.net This not only purifies the sample but also serves to pre-concentrate the analyte.

Evaporation and Reconstitution: The final eluate from the SPE or cleanup step is often evaporated under a gentle stream of nitrogen and reconstituted in a small volume of a suitable solvent (e.g., methanol/water mixture). researchgate.net This step significantly increases the analyte concentration, improving detection limits.

Chromatographic Separation Techniques

Chromatography is employed to separate PFOI from other PFAS and remaining matrix components before it enters the mass spectrometer. This separation is crucial for accurate identification and quantification.

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the gold standard for the analysis of most PFAS, including PFOI. mdpi.comrsc.org

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems offer faster and more efficient separations compared to traditional HPLC, resulting in improved resolution and sensitivity. chromatographyonline.com

Reversed-Phase Chromatography: This is the most common separation mode. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile (B52724), often containing additives such as ammonium acetate (B1210297) or acetic acid to improve peak shape and ionization efficiency. nih.govnih.gov

Table 2: Typical Liquid Chromatography Parameters for PFAS Analysis

Parameter Description
Column Reversed-phase C18 or similar (e.g., CORTECS T3). nih.gov
Mobile Phase A Aqueous solution, often with a buffer (e.g., 2.5 mM ammonium acetate). nih.gov
Mobile Phase B Organic solvent (e.g., acetonitrile or methanol). nih.gov
Flow Rate Typically 0.3 - 0.6 mL/min. nih.gov

| Gradient Elution | The proportion of Mobile Phase B is increased over time to elute analytes with increasing hydrophobicity. |

While LC is more common for ionic PFAS, gas chromatography is a valuable technique for more volatile, neutral, or derivatized PFAS. mdpi.com PFOI, as a neutral fluorotelomer iodide, is amenable to GC analysis.

GC-MS Analysis: GC coupled with mass spectrometry (GC-MS) is effective for the analysis of compounds like fluorotelomer alcohols and iodides. nih.govinnovatechlabs.com

Columns and Conditions: Separation is typically achieved on fused silica (B1680970) capillary columns with various stationary phases. nih.gov The choice of column depends on the specific analytes and their volatility.

Ionization Techniques: Both electron ionization (EI) and chemical ionization (CI) can be used. osti.gov Negative chemical ionization (NCI) can provide high sensitivity for electrophilic compounds like PFOI.

Table 3: Example Gas Chromatography Parameters for PFAS Analysis

Parameter Description
System Gas Chromatograph coupled with a Triple Quadrupole (QQQ) Mass Spectrometer. nih.gov
Column Agilent DB-624MS or similar. nih.gov
Carrier Gas Helium at a constant flow rate (e.g., 1.2 mL/min). nih.gov
Injection Mode Splitless or Pulsed Splitless for trace analysis.

| Temperature Program | A temperature gradient is used to separate compounds based on their boiling points and column interactions. |

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the definitive detection technique for PFAS analysis due to its high sensitivity and selectivity. chromatographyonline.com

Tandem Mass Spectrometry (MS/MS): This is the most common approach for targeted PFAS quantification. chromatographyonline.com A triple quadrupole (QqQ) mass spectrometer is typically used in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion for PFOI is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is highly selective and minimizes background interference. newmoa.org

High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) or Orbitrap mass spectrometers provide high mass accuracy. rsc.org HRMS is invaluable for both targeted analysis and non-targeted screening to identify new or unexpected PFAS compounds. nih.govtandfonline.com

Ionization: For LC-MS, electrospray ionization (ESI) in negative ion mode is standard for anionic PFAS. rsc.org For neutral compounds like PFOI, other ionization techniques may be applicable, including atmospheric pressure chemical ionization (APCI) or iodide-adduct chemical ionization. rsc.orgrsc.org Iodide-CIMS, for instance, detects PFAS through the formation of iodide adducts ([M+I]⁻). acs.orgresearchgate.net

Quantification: Accurate quantification is typically achieved using the isotope dilution method, where a known amount of a stable isotope-labeled internal standard corresponding to the analyte is added to the sample at the beginning of the preparation process. This corrects for any analyte loss during sample preparation and for matrix effects during ionization. chromatographyonline.com

Table 4: Mass Spectrometry Principles for this compound Quantification

Technique Principle Advantage
Tandem MS (QqQ) Selects a precursor ion, fragments it, and detects a specific product ion (MRM). newmoa.org High sensitivity and selectivity for target compound quantification.
High-Resolution MS (HRMS) Measures mass-to-charge ratio with high accuracy, allowing for elemental formula determination. tandfonline.com Confident identification of analytes and screening for unknown compounds.
Isotope Dilution Uses a stable isotope-labeled analog of the analyte as an internal standard. chromatographyonline.com Provides the most accurate quantification by correcting for matrix effects and recovery losses.

| Iodide-CIMS | Forms iodide adducts with analyte molecules for detection. rsc.orgrsc.org | Enables online, real-time measurements of gas-phase PFAS. nih.gov |

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone for the targeted analysis of per- and polyfluoroalkyl substances (PFAS), including this compound. chromatographyonline.comnih.gov This technique offers high sensitivity and specificity, allowing for the detection of trace levels of contaminants in complex matrices. chromatographyonline.comrsc.org

In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation to isolate the analyte of interest from other matrix components. The separated analyte then enters the mass spectrometer, where it undergoes ionization. For PFAS, electrospray ionization (ESI) in negative ion mode is commonly used. The precursor ion corresponding to this compound is selected in the first mass analyzer (Q1), fragmented in a collision cell (Q2), and the resulting product ions are identified in the second mass analyzer (Q3). This multiple-stage process significantly reduces background noise and matrix interference, enhancing the confidence in identification and quantification. nih.gov

Key aspects of MS/MS analysis include:

High Selectivity: The selection of specific precursor and product ion transitions provides a unique fingerprint for the target analyte.

High Sensitivity: Modern LC-MS/MS systems can achieve detection limits in the parts-per-trillion (ppt) range. clu-in.org

Quantitative Accuracy: When used with appropriate isotope-labeled internal standards, this method provides precise and accurate quantification.

Parameter Description
Instrumentation Liquid Chromatograph coupled with a Triple Quadrupole (TQ) or High-Resolution Mass Spectrometer (HRMS).
Ionization Mode Typically Electrospray Ionization (ESI) in negative mode.
Analysis Mode Multiple Reaction Monitoring (MRM) for targeted quantification.
Advantages High sensitivity, high specificity, robust quantification. chromatographyonline.com
Limitations Requires authentic analytical standards for confirmation and quantification. chromatographyonline.com

Ion Chromatography (IC) for Fluoride (B91410) Ion Release

Ion chromatography is a powerful technique for the determination of anions and cations in a sample. thermofisher.com In the context of this compound, IC is not typically used for the direct analysis of the intact molecule. Instead, it serves as a crucial detection method following a process that breaks down the compound and liberates its fluorine atoms as fluoride ions (F⁻). This is often achieved through combustion, a technique further detailed under Combustion Ion Chromatography (CIC).

Once the organofluorine compound is decomposed, the resulting gaseous products, including hydrogen fluoride (HF), are collected in an absorption solution. acs.org This solution is then injected into the IC system. The fluoride ions are separated from other anions on an ion-exchange column and subsequently detected by a conductivity detector. nih.gov

The accuracy of this method is paramount for ensuring the quality and safety of various products where fluoride content is regulated. thermofisher.com Advances in IC column technologies and suppressor systems have led to highly selective and sensitive methods for fluoride analysis, replacing older, less reliable techniques like ion-selective electrodes (ISEs). thermofisher.commetrohm.com

Parameter Description
Principle Separation of fluoride ions on an anion-exchange column followed by conductivity detection. nih.gov
Instrumentation Ion chromatograph with an anion-exchange column, a suppressor, and a conductivity detector.
Sample Preparation Requires a preceding step (e.g., combustion) to convert organic fluorine to inorganic fluoride.
Advantages High selectivity for fluoride, robust and reproducible results. metrohm.com
Limitations Indirect method for the parent compound; measures total fluoride released, not the specific source molecule.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Iodine Detection

Inductively coupled plasma mass spectrometry is a highly sensitive elemental analysis technique capable of detecting most elements of the periodic table at trace and ultra-trace concentrations. nih.govyoutube.com For this compound, ICP-MS is the method of choice for the specific and quantitative detection of its iodine content.

In this method, a liquid sample is introduced into a high-temperature argon plasma (around 6,000-10,000 K), which desolvates, atomizes, and ionizes the atoms present. youtube.com The resulting ions are then directed into a mass spectrometer, where they are separated based on their mass-to-charge ratio. For iodine, the isotope at mass 127 (¹²⁷I) is monitored.

While ICP-MS offers excellent sensitivity, the analysis of iodine can present challenges such as memory effects, where the analyte adsorbs onto instrument surfaces, and ionization suppression in the presence of a high organic carbon matrix. nih.govresearchgate.net These issues are typically managed through the use of specific sample introduction systems, alkaline extraction or dilution solutions, and the addition of an organic solvent to standards to matrix-match the samples. nih.gove3s-conferences.org

Parameter Description
Principle Atomization and ionization of the sample in an argon plasma, followed by mass spectrometric detection of the iodine isotope (¹²⁷I). youtube.com
Instrumentation Inductively Coupled Plasma Mass Spectrometer.
Sample Preparation Often involves alkaline extraction or dilution to stabilize iodine and minimize volatility. nih.gov
Advantages Extremely high sensitivity (sub-ppt detection limits), element-specific. nih.govyoutube.com
Limitations Does not provide information on the molecular structure; susceptible to matrix effects and memory effects for iodine. nih.govresearchgate.net

Non-Target and Suspect Screening Approaches

While targeted methods like LC-MS/MS are effective for known compounds, the vast number of PFAS necessitates broader screening approaches. azom.com Non-target and suspect screening analyses utilize high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, to detect a wide range of compounds without pre-selecting specific analytes. nih.govau.dk

Suspect Screening: This approach involves searching the acquired HRMS data for a pre-defined list of "suspect" compounds for which authentic standards are not available. washington.edu The identification is based on accurate mass, isotopic pattern, and potentially fragmentation data compared against theoretical values or database entries. azom.com

Non-Target Screening: This is a more exploratory approach aimed at identifying completely unknown compounds. nih.gov The process involves detecting features (peaks) in the chromatogram, determining their elemental composition from the accurate mass, and using fragmentation spectra and databases to propose and tentatively identify structures. au.dk

For this compound, these screening methods could identify its presence in a sample even if it is not on a target list. The characteristic isotopic signature of iodine and the mass defect of fluorine would be key identifiers in the data analysis workflow. nih.gov

Approach Description Instrumentation Identification Basis
Suspect Screening Searching for compounds from a predefined list without using analytical standards. washington.eduLC-HRMS (QTOF, Orbitrap)Accurate mass, retention time prediction, isotopic pattern, database spectral match. azom.com
Non-Target Screening Identifying unknown compounds not on any predefined list. nih.govLC-HRMS (QTOF, Orbitrap)Accurate mass, isotopic pattern, fragmentation pattern analysis, structure elucidation software.

Total Organic Fluorine Analysis

Total Organic Fluorine (TOF) analysis provides a measure of the total concentration of all organic substances containing fluorine in a sample. measurlabs.com This is a crucial metric as targeted analyses may miss a significant portion of the total PFAS contamination. nih.gov

Combustion Ion Chromatography (CIC)

Combustion Ion Chromatography is a robust method for determining the TOF in a wide range of solid and liquid samples. acs.orgmeasurlabs.com The technique involves the high-temperature combustion of the sample in an oxygen-rich atmosphere. nih.gov This process quantitatively converts all fluorine atoms in the organic compounds into hydrogen fluoride (HF) gas.

The resulting combustion gases are then passed through an absorption tube containing deionized water, where the HF is captured and dissolved, forming fluoride ions (F⁻). acs.org This aqueous solution is then analyzed by Ion Chromatography, as described in section 5.3.2, to determine the fluoride concentration. By subtracting the amount of inorganic fluorine (if measured separately), the TOF value is obtained. nih.govmeasurlabs.com CIC is valued as an important screening tool because it captures both known and unknown organofluorine compounds. measurlabs.com

Parameter Description
Principle High-temperature combustion of the sample to convert organofluorine to HF, followed by absorption and IC analysis of the resulting fluoride. acs.org
Instrumentation Combustion furnace coupled to an Ion Chromatograph.
Measurement Provides a single value for the total amount of organic fluorine.
Advantages Comprehensive measure of all organofluorine compounds, useful for screening and regulatory compliance. nih.govmeasurlabs.com
Limitations Non-selective; does not identify individual compounds. measurlabs.com

Particle-Induced Gamma-ray Emission (PIGE) Spectroscopy

Particle-Induced Gamma-ray Emission (PIGE) spectroscopy is a non-destructive nuclear analysis technique used for quantifying the total fluorine content in a sample, particularly on the surface of solid materials. researchgate.netwikipedia.org The method involves bombarding the sample with a high-energy beam of protons from a particle accelerator. wikipedia.org

When the protons interact with the nuclei of fluorine atoms (¹⁹F) in the sample, they excite the nuclei to a higher energy state. As these excited nuclei decay back to their ground state, they emit gamma-rays with a characteristic energy. The number of emitted gamma-rays is directly proportional to the number of fluorine atoms in the sample. researchgate.net

PIGE is a rapid screening tool that requires minimal sample preparation and is particularly useful for analyzing solid matrices like consumer papers and textiles. clu-in.orgresearchgate.net However, it measures total fluorine and does not distinguish between organic and inorganic forms, which may require separate analytical steps to remove inorganic fluoride if TOF is the desired metric. researchgate.netacs.org

Parameter Description
Principle Bombardment of the sample with protons, leading to the emission of characteristic gamma-rays from fluorine nuclei. wikipedia.org
Instrumentation Particle accelerator and a gamma-ray detector.
Measurement Provides a measure of the total fluorine concentration, typically on the surface of a sample. researchgate.net
Advantages Rapid, non-destructive, high throughput, requires minimal sample preparation. clu-in.orgresearchgate.net
Limitations Measures total fluorine (both organic and inorganic), primarily a surface analysis technique. researchgate.net

Industrial and Advanced Material Applications of Perfluorooctyl Iodide

Role as a Chemical Intermediate

Perfluorooctyl iodide serves as a crucial intermediate in organic synthesis and for the creation of pharmaceutical intermediates. jove.com It is a key building block for introducing the perfluorooctyl group (C8F17) into other molecules, a process that imparts unique properties such as chemical inertness, thermal stability, and both hydrophobic and oleophobic characteristics.

The reactivity of the carbon-iodine bond allows for a variety of chemical transformations. It is used in the synthesis of other fluorinated compounds, including fluorinated surfactants and monomers for the production of fluoropolymers. spiedigitallibrary.orgnih.govacs.org For instance, it can be reacted with ethylene (B1197577) and subsequently sodium methoxide (B1231860)/methanol (B129727) to produce 1H,1H,2H-Heptadecafluorodecene. spiedigitallibrary.org This role as a precursor is fundamental to the production of a wide array of specialized fluorochemicals.

Applications in Fluorinated Material Science

The distinct properties of the perfluorooctyl group are leveraged in the field of material science for the creation of materials with tailored surface properties and functionalities.

This compound plays a direct role in the innovative fabrication of supramolecular ionic liquid crystals (ILCs). jove.com In this application, it functions as a potent halogen bond donor. Research has demonstrated that when this compound is combined with 1-ethyl-3-methylimidazolium (B1214524) iodide, it drives the formation of a trimeric supramolecular complex. jove.com

In this structure, the iodide anion from the imidazolium (B1220033) salt acts as a bidentate halogen bond acceptor, binding two this compound molecules. jove.com This self-assembly process, guided by the highly directional nature of the halogen bond and the fluorous effect, results in a new crystalline species that exhibits liquid crystalline properties, specifically smectic A and smectic B phases, at temperatures below 100°C. jove.com The formation of these mesophases is a direct result of the precise supramolecular architecture enabled by the this compound.

Research Findings on this compound in Ionic Liquid Crystal Fabrication

ParameterObservationSignificance
Role of this compoundActs as a bidentate halogen bond donor.Essential for the formation of the supramolecular structure.
Interacting SpeciesForms a complex with 1-ethyl-3-methylimidazolium iodide.Creates a new chemical entity with unique properties.
StoichiometryA 1:2 ratio of imidazolium salt to this compound is preferred.Indicates the formation of a specific trimeric complex, [C8F17-I···I···I-C8F17]−. jove.com
Resulting MaterialSupramolecular Ionic Liquid Crystal.Demonstrates the application of halogen bonding to create novel functional materials from non-mesomorphic precursors. jove.com
Observed PhasesExhibits smectic A and smectic B liquid crystal phases.Confirms the successful fabrication of a material with liquid crystalline behavior. jove.com

Perfluoroalkyl iodides, including this compound, are important starting materials or initiators for the synthesis of specialized fluorinated polymers. acs.orgmdpi.compageplace.de These polymers are noted for their high thermal stability, chemical resistance, and low surface energy. The carbon-iodine bond provides a reactive site for initiating polymerization reactions.

One such method is iodo-ene polymerization, which can be used to create semifluorinated polymers. acs.org This process allows for the incorporation of functional groups and the creation of processable fluoropolymers that can be cross-linked after fabrication. acs.org The use of perfluoroalkyl iodides facilitates the development of polymers with precisely controlled architectures, including block polymers, which are valuable in a multitude of advanced applications. acs.org

This compound is utilized in creating surfaces with exceptionally low energy. While longer-chain iodo-perfluorinated alkanes like perfluorododecyl iodide form more compact self-assembled monolayers (SAMs), this compound (I-PFC8) also contributes to lowering surface energy, although it results in less dense layers. rsc.org These SAMs are formed through a halogen bonding interaction between the iodine atom of the molecule and the oxygen on silica (B1680970) surfaces. rsc.org

The resulting fluorinated surface is highly repellent to both water and oils. Research on the closely related perfluorododecyl iodide has shown these coatings can achieve surface energies as low as 4.3 mN m⁻¹, which is lower than that of many other perfluorinated monolayers. rsc.org This property is critical for applications requiring anti-fouling, anti-adhesive, and self-cleaning surfaces.

Comparative Surface Properties of Iodo-Perfluorinated Alkane Monolayers

CompoundChain LengthMonolayer DensityResulting Surface Energy
This compound (I-PFC8)C8Less DenseLow
Perfluorododecyl iodide (I-PFC12)C12CompactExtremely Low (4.3 mN m⁻¹) rsc.org

Advanced Lithography Applications

The ability of perfluorinated compounds to form well-defined, low-energy surfaces makes them relevant to the semiconductor manufacturing industry, particularly in advanced lithography techniques that require precise surface functionalization.

This compound and similar iodo-perfluorinated alkanes are of interest for area-selective deposition (ASD) processes. nih.govrsc.org ASD is a bottom-up manufacturing technique that enables material deposition only on specific, predefined areas of a substrate, while preventing it on others. atomiclimits.com This is often achieved by using self-assembled monolayers (SAMs) as a blocking or passivation layer on the "non-growth" regions.

The low surface energy and amphiphobic (repellent to both water and oil) nature of surfaces modified with this compound make them effective at inhibiting the nucleation and growth of materials during atomic layer deposition (ALD). rsc.org By first patterning a SAM of this compound onto a substrate, subsequent ALD processes will selectively deposit material only on the areas not covered by the SAM, allowing for precise, self-aligned fabrication of nanoscale structures. nih.govchemrxiv.org This approach is a critical enabling technology for the continued scaling of semiconductor devices. rsc.org

Resistless Extreme Ultraviolet (EUV) Lithography

This compound is a candidate for advanced applications in the semiconductor industry, specifically in the area of resistless extreme ultraviolet (EUV) lithography. This technique aims to overcome the limitations of traditional photoresists as the industry pushes towards smaller feature sizes in integrated circuits. wikipedia.orgarxiv.orgnih.gov In resistless lithography, patterns are created directly on a substrate without the use of a conventional photoresist layer, potentially simplifying the manufacturing process and improving resolution. arxiv.orgnih.gov

The application of perfluoroalkyl iodides in this context is based on their ability to form self-assembled monolayers (SAMs) on a substrate. Research on a similar long-chain molecule, perfluorododecyl iodide, demonstrates the principle. nih.gov This molecule can be vapor-deposited to form a SAM that alters the surface chemistry. nih.gov The key to its use in EUV lithography lies in two of its components: the iodine head group and the fluorocarbon chain. nih.gov

Iodine is a strong absorber of EUV photons. nih.gov Incorporating halogen atoms like iodine into materials can significantly increase their EUV absorption cross-section. nih.gov When the perfluoroalkyl iodide SAM is exposed to EUV radiation, the molecule is designed to degrade. This degradation can be further enhanced by using a photocatalytic substrate, such as titanium dioxide (TiO2), which aids in the decomposition of the SAM upon exposure. nih.gov

The process creates a chemical contrast between the areas exposed to EUV light and those that are not. The exposed areas, where the SAM has degraded, become receptive to the deposition of other materials, such as a hard mask for etching. The unexposed areas, where the SAM remains intact, inhibit deposition. This bottom-up patterning method, known as area-selective deposition (ASD), allows for the precise placement of materials on a surface, eliminating multiple steps required in traditional photolithography. nih.govnih.gov

Studies on perfluorododecyl iodide have shown that its SAMs are promising candidates for resistless EUV lithography because they are readily degraded even under ambient light exposure, indicating their sensitivity to radiation. nih.gov This characteristic suggests that similar perfluorinated compounds with a terminal iodine atom, such as this compound, could be viable for the same application.

Potential as a Halon Fire Extinguisher Substitute

This compound has been identified as a potential substitute for halon fire extinguishers. lookchem.com Halons, particularly Halon 1301 (bromotrifluoromethane) and Halon 1211 (bromochlorodifluoromethane), were highly effective fire suppressants due to their ability to chemically interrupt the combustion process. dtic.milnfpa.org However, their production was phased out under the Montreal Protocol because of their high ozone depletion potential (ODP). dtic.mil This has driven research into finding suitable replacements that are effective, have a low environmental impact, and are safe for use. dtic.milnist.gov

The fire suppression capability of iodine-containing compounds is well-documented, with historical data indicating they are approximately as effective as bromine-containing agents. nist.gov The effectiveness of these compounds, known as fluoroiodocarbons (FICs), stems from the relatively weak carbon-iodine (C-I) bond. This bond can be broken with less energy, allowing the iodine atom to be released and act as a radical scavenger that interferes with the chain reactions of a fire. nist.gov Laboratory results confirm that bromine atoms provide the most effective chemical extinguishment, closely followed by iodine atoms. dtic.mil

This compound belongs to this class of potential second-generation halon replacements, which are characterized by high effectiveness and low global environmental impacts. nist.gov While first-generation replacements often required two to three times the amount of agent to provide the same protection as halons, second-generation agents containing iodine or bromine aim for "drop-in" performance. nist.gov

Research into FICs has shown that compounds like trifluoromethyl iodide (CF3I) behave almost identically to Halon 1301 in fire suppression and explosion inertion tests. nist.gov This demonstrates the potential of the chemical class to which this compound belongs. The larger a halocarbon molecule is, the greater its vapor-phase heat capacity, which contributes to better physical fire extinguishment in addition to the chemical mechanism. dtic.mil

Below is a data table comparing the properties of the well-studied fluoroiodocarbon CF3I with the legacy Halon 1301 it is intended to replace, illustrating the potential of this class of compounds.

PropertyTrifluoromethyl Iodide (CF3I)Halon 1301 (CF3Br)
Ozone Depletion Potential (ODP)&lt;0.00810
Global Warming Potential (GWP, 100-yr)&lt;17140
Atmospheric Lifetime~1 day65 years
Boiling Point-22.5 °C-57.8 °C
Cup Burner Extinguishing Concentration (n-heptane)~3.2%~3.0%

This table presents comparative data for CF3I and Halon 1301 to illustrate the characteristics of fluoroiodocarbons as halon replacements. Data for this compound is not as widely available.

Future Research Directions and Knowledge Gaps for Perfluorooctyl Iodide

Refined Understanding of Environmental Pathways and Long-term Fate

A primary area of future research is to elucidate the environmental pathways and ultimate fate of PFOI. As a fluorotelomer iodide, it is recognized as a precursor to perfluorooctanoic acid (PFOA) and other PFAAs. nih.gov However, the specific transformation rates and pathways under various environmental conditions are not well-characterized.

Key research questions include:

Atmospheric Transport: Volatile and semi-volatile PFAS precursors can undergo long-range atmospheric transport, becoming a source of contamination in remote regions like the Arctic. nccoast.orgitrcweb.orgsunderlandlab.orgnih.gov Research is needed to quantify the atmospheric lifetime of PFOI, its photooxidation products, and its contribution to PFAS deposition far from its sources.

Biotransformation: Precursor compounds can be transformed into terminal PFAAs through biotic processes in soil, sediment, and water. nih.govitrcweb.org Studies have shown that microbial biotransformation of PFAS is more likely under aerobic conditions. nih.govacs.orgresearchgate.net Future work should focus on identifying the specific microbial communities and enzymatic pathways responsible for PFOI degradation and determining the kinetics of these transformations in different environmental matrices.

Abiotic Degradation: Hydrolysis and other abiotic processes can also contribute to the breakdown of PFAS precursors. nih.gov The half-life of PFOI through such mechanisms needs to be determined to accurately model its persistence and fate.

Partitioning and Mobility: The movement of PFOI between air, water, soil, and sediment is governed by its physicochemical properties. itrcweb.org Research should investigate its partitioning coefficients to better predict its mobility in soil and potential for leaching into groundwater, which are critical transport pathways for PFAS. nccoast.orgitrcweb.org

Table 1: Research Gaps in Environmental Fate of Perfluorooctyl Iodide

Research AreaKey Knowledge GapRequired Investigation
Atmospheric DynamicsVolatility, atmospheric lifetime, and transport potential of PFOI.- Measurement of vapor pressure and Henry's Law constant.
  • Photochemical degradation studies.
  • Long-range transport modeling.
  • BiotransformationSpecific microbial pathways and rates of conversion to PFOA and other PFAAs.- Aerobic and anaerobic microcosm studies with diverse microbial communities.
  • Identification of key enzymes and genes involved.
  • Abiotic TransformationRates of hydrolysis and other non-biological degradation processes.- Laboratory studies under varying pH, temperature, and light conditions.
    Environmental MobilityPartitioning behavior in soil, sediment, and sludge.- Determination of soil-water distribution coefficients (Kd) and organic carbon-water (B12546825) partitioning coefficients (Koc).

    Comprehensive Ecotoxicological and Human Health Risk Assessment

    The toxicological profile of PFOI is largely incomplete, with most research focused on legacy PFAS like PFOA and perfluorooctane (B1214571) sulfonate (PFOS). itrcweb.orgnih.gov A comprehensive assessment of PFOI's risks to ecosystems and human health is a critical research direction.

    Future ecotoxicological research should include:

    Aquatic Toxicity: While some studies on aquatic vertebrates exist, more data is needed across different trophic levels. dntb.gov.ua Research has shown that PFOI can upregulate the MALAT-1 gene in the brains of zebrafish larvae, indicating potential neurological effects. frontiersin.org Standardized acute and chronic toxicity tests on a broader range of aquatic organisms, including invertebrates, algae, and fish, are necessary to establish ecological benchmarks. ilrwa.orgresearchgate.net

    Terrestrial Toxicity: Data on the effects of PFOI on soil organisms, plants, and avian species are scarce. itrcweb.org Studies are needed to understand its potential for bioaccumulation in terrestrial food webs.

    Mixture Effects: In the environment, organisms are exposed to complex mixtures of PFAS. nih.gov Research should investigate the potential synergistic or antagonistic toxic effects of PFOI when present with other PFAS and environmental contaminants.

    For human health risk assessment, significant knowledge gaps need to be addressed:

    Toxicokinetics: Understanding the absorption, distribution, metabolism, and excretion of PFOI in mammals is fundamental. This includes determining its bioaccumulation potential and biological half-life.

    Systemic Toxicity: While exposure to certain PFAS has been linked to a range of health issues including immune system effects, liver and kidney disease, and developmental problems, specific data for PFOI is lacking. nih.govepa.govnih.gov Long-term animal studies are required to evaluate the potential for carcinogenicity, reproductive toxicity, and endocrine disruption. nih.govtandfonline.com

    Mechanism of Action: Research into the molecular mechanisms by which PFOI exerts toxicity is needed to support risk assessment and understand its potential to cause adverse health outcomes. nih.gov

    Table 2: Key Areas for Future Toxicological Research on this compound

    Assessment AreaSpecific Research NeedRationale
    EcotoxicologyChronic toxicity studies on sensitive aquatic and terrestrial species.To derive reliable predicted no-effect concentrations (PNECs) for ecological risk assessment. nih.govnih.gov
    Human HealthSubchronic and chronic rodent bioassays.To assess the potential for carcinogenicity, reproductive, and developmental toxicity. nih.gov
    Human HealthIn vitro and in silico modeling.To investigate mechanisms of action and prioritize endpoints for in vivo testing.
    Exposure ScienceDevelopment of analytical methods for detecting PFOI and its metabolites in biological samples.To enable human biomonitoring and exposure assessment.

    Development of Sustainable Synthetic Routes and Remediation Technologies

    Future research should focus on greener production methods for PFOI and effective technologies for its removal from the environment.

    Sustainable Synthesis: Traditional fluorochemical manufacturing can be energy-intensive and generate hazardous byproducts. Research is needed to develop sustainable synthetic routes to PFOI that minimize environmental impact, reduce waste, and utilize less hazardous reagents, aligning with the principles of green chemistry.

    Advanced Remediation: While general PFAS remediation technologies are evolving, methods specific to iodinated precursors are underexplored. clu-in.orgnewcastle.edu.au

    Reductive Technologies: Given the carbon-iodine bond is weaker than the carbon-fluorine bond, reductive treatment methods may be particularly effective for PFOI. Research has shown that UV light in combination with iodide and sulfite (B76179) can effectively degrade PFAS. ucr.edusciencenews.orgsciencedaily.com This approach, known as advanced reduction, could be optimized for the selective destruction of PFOI, potentially breaking it down before it can transform into more persistent PFAAs. cswab.orgresearchgate.net

    Bioremediation: The potential for microbial systems to degrade PFOI should be explored as a sustainable remediation strategy. nih.govacs.org This involves identifying or engineering microorganisms capable of cleaving the carbon-iodine bond and subsequently defluorinating the alkyl chain.

    Sorption Technologies: While sorption onto activated carbon or ion exchange resins is a common method for removing PFAAs from water, the effectiveness of these materials for the less polar PFOI needs to be systematically evaluated. clu-in.orgitrcweb.org

    Exploration of Novel Applications in Emerging Technologies

    The unique properties of PFOI, including its fluorinated chain and reactive iodide group, suggest potential for novel applications in various high-tech fields.

    Semiconductor Manufacturing: The semiconductor industry relies on a wide range of PFAS for critical processes like photolithography and etching due to their chemical inertness and surface-active properties. semiconductors.orgsemi.orgazonano.com Future research could explore whether PFOI or its derivatives could serve as performance-advantaged or more environmentally benign alternatives to currently used fluorochemicals. semiconductors.orgide-tech.com The industry is actively seeking to reduce its environmental footprint, creating an opportunity for innovative material solutions. semiconductors.org

    Advanced Materials: The combination of a perfluoroalkyl "tail" and a reactive functional group makes PFOI a potentially valuable building block in polymer and materials science. Research could investigate its use in creating novel fluorinated surfactants, coatings with unique hydrophobic and oleophobic properties, or as a component in advanced polymer systems.

    Medical and Pharmaceutical Applications: Fluorinated compounds are widely used in pharmaceuticals and medical imaging. The introduction of an iodine atom provides a site for further chemical modification and could be leveraged in the design of new diagnostic agents or drug delivery systems.

    Q & A

    Basic Research Questions

    Q. How can researchers accurately measure the physicochemical properties of perfluorooctyl iodide (e.g., density, refractive index) in laboratory settings?

    • Methodological Answer : Use calibrated instruments such as a digital densitometer for density measurements (e.g., reported as 2.067 g/mL at 20°C) and a refractometer for refractive index (n20/D 1.329) under controlled temperature conditions . For purity verification, combine gas chromatography (GC) with mass spectrometry (MS) to detect impurities, ensuring ≥98% purity as specified for pharmaceutical intermediates .

    Q. What safety protocols are critical when handling this compound in synthesis or purification processes?

    • Methodological Answer : Implement strict light-sensitive storage (amber glassware, inert atmosphere) due to its photosensitivity . Follow peroxide-forming chemical guidelines: regularly inspect containers for crystal formation, use inhibitors during distillation, and avoid solo high-risk procedures (e.g., distillation) . Training on emergency protocols for iodide exposure (e.g., skin/eye contact) is mandatory .

    Q. How should researchers design experiments to synthesize this compound derivatives (e.g., perfluorooctyl bromide) for pharmaceutical intermediates?

    • Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature) for nucleophilic substitution of iodide with bromine. Monitor reaction progress via ¹⁹F NMR to track fluorine environment changes . Validate product purity using elemental analysis and X-ray crystallography, referencing CAS 507-63-1 specifications .

    Advanced Research Questions

    Q. What experimental approaches can resolve contradictions in environmental persistence data for this compound under varying conditions?

    • Methodological Answer : Conduct accelerated degradation studies using UV irradiation or advanced oxidation processes (AOPs) to simulate long-term environmental behavior. Compare degradation kinetics via LC-MS/MS and quantify iodide release using ion chromatography. Cross-reference findings with Stockholm Convention exemptions (expiring 2036) to assess regulatory relevance .

    Q. How can researchers evaluate the estrogenic effects of this compound in aquatic models, and what controls are necessary?

    • Methodological Answer : Use in vivo assays with male medaka (Oryzias latipes), measuring hepatic vitellogenin induction via ELISA. Include positive controls (e.g., 17β-estradiol) and negative controls (solvent-only exposure). Validate dose-response relationships statistically and compare to Wang et al. (2011) findings on endocrine disruption .

    Q. What strategies mitigate batch variability in this compound-based fluorocarbon coatings for nanotechnology applications?

    • Methodological Answer : Standardize synthesis protocols using metal-assisted etching (e.g., gold nanoparticles with HF/H₂O₂) to control surface nanostructure dimensions. Characterize coatings via SEM/EDS and XPS to verify uniformity. Optimize post-etching treatment (e.g., KI solution for gold removal) to minimize contamination .

    Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

    • Methodological Answer : Apply density functional theory (DFT) to simulate reaction intermediates and transition states. Validate models against experimental kinetic data (e.g., Arrhenius plots for halogen exchange reactions). Use software like Gaussian or ORCA for electronic structure analysis, focusing on C-I bond dissociation energies .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.